![molecular formula C20H25N7O B2535323 6-环丙基-2-[(1-{1,6-二甲基-1H-吡唑并[3,4-d]嘧啶-4-基}哌啶-4-基)甲基]-2,3-二氢哒嗪-3-酮 CAS No. 2097933-80-5](/img/structure/B2535323.png)
6-环丙基-2-[(1-{1,6-二甲基-1H-吡唑并[3,4-d]嘧啶-4-基}哌啶-4-基)甲基]-2,3-二氢哒嗪-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “6-cyclopropyl-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one” is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine linkage . Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds .
Synthesis Analysis
The synthesis of compounds like this is often done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The use of ultrasonic irradiation method effectively shortens the reaction time and increases the yield compared to the conventional method .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered as a bioisostere of natural purine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Huisgen 1,3-dipolar cycloaddition reaction . This reaction is often assisted by ultrasonic irradiation, which can shorten the reaction time and increase the yield .科学研究应用
合成和抗菌应用
研究旨在合成具有潜在抗菌特性的新型杂环化合物。例如,Azab、Youssef 和 El-Bordany (2013) 的研究重点是创造具有高抗菌活性的新型杂环化合物,包括哒嗪衍生物。这些努力突出了该化合物在开发新型抗菌剂中的潜在用途 (Azab、Youssef 和 El-Bordany,2013)。
抗癌和抗 5-脂氧合酶剂
另一个感兴趣的领域是该化合物在癌症治疗和作为抗 5-脂氧合酶剂中的潜在用途。Rahmouni 等人 (2016) 合成了一系列新型吡唑并嘧啶衍生物,并评估了它们的抗癌和 5-脂氧合酶抑制活性,为开发新的治疗剂指出了一个有希望的途径 (Rahmouni 等人,2016)。
镇痛和抗帕金森病活性
与“6-环丙基-2-[(1-{1,6-二甲基-1H-吡唑并[3,4-d]嘧啶-4-基}哌啶-4-基)甲基]-2,3-二氢哒嗪-3-酮”相关的化合物也因其镇痛和抗帕金森病活性而受到探索。Amr、Maigali 和 Abdulla (2008) 合成了一系列取代的吡啶衍生物,在这些活性的药理学筛选方面显示出有希望的结果,表明它们在控制疼痛和帕金森病方面的潜在用途 (Amr、Maigali 和 Abdulla,2008)。
未来方向
属性
IUPAC Name |
6-cyclopropyl-2-[[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-13-22-19-16(11-21-25(19)2)20(23-13)26-9-7-14(8-10-26)12-27-18(28)6-5-17(24-27)15-3-4-15/h5-6,11,14-15H,3-4,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGKXZIMLXKDIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCC(CC3)CN4C(=O)C=CC(=N4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。